Botcinin C

Descripción

Propiedades

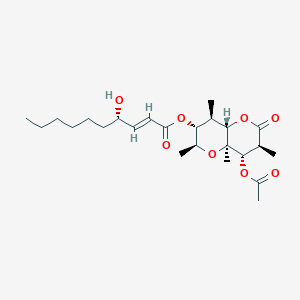

Fórmula molecular |

C24H38O8 |

|---|---|

Peso molecular |

454.6 g/mol |

Nombre IUPAC |

[(2S,3R,4R,4aS,7S,8S,8aS)-8-acetyloxy-2,4,7,8a-tetramethyl-6-oxo-2,3,4,4a,7,8-hexahydropyrano[3,2-b]pyran-3-yl] (E,4S)-4-hydroxydec-2-enoate |

InChI |

InChI=1S/C24H38O8/c1-7-8-9-10-11-18(26)12-13-19(27)30-20-14(2)21-24(6,32-16(20)4)22(29-17(5)25)15(3)23(28)31-21/h12-16,18,20-22,26H,7-11H2,1-6H3/b13-12+/t14-,15+,16+,18+,20-,21+,22+,24+/m1/s1 |

Clave InChI |

ZLZXAWHFKFHHNF-MLIBADTPSA-N |

SMILES isomérico |

CCCCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@H]2[C@@]([C@H]([C@@H](C(=O)O2)C)OC(=O)C)(O[C@H]1C)C)C)O |

SMILES canónico |

CCCCCCC(C=CC(=O)OC1C(C2C(C(C(C(=O)O2)C)OC(=O)C)(OC1C)C)C)O |

Sinónimos |

botcinin C |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Agricultural Applications

Biocontrol Agent

Botcinin C exhibits significant antifungal properties, making it a promising candidate for biocontrol in agriculture. Research indicates that it can inhibit the growth of various plant pathogens, particularly those affecting crops. For instance, studies have shown that this compound can effectively suppress the growth of Botrytis cinerea, which is notorious for causing gray mold in fruits and vegetables . Its application could lead to reduced reliance on synthetic fungicides, promoting sustainable agricultural practices.

Enhancement of Plant Resistance

In addition to its direct antifungal effects, this compound has been observed to enhance the resistance of plants to pathogens. When applied to crops, it triggers systemic acquired resistance (SAR), leading to increased expression of defense-related genes. This mechanism not only helps in combating existing infections but also prepares plants for future pathogen attacks .

Pharmacological Applications

Potential Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Preliminary data suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways. In vitro experiments have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, indicating its potential as a lead compound for cancer therapy .

Antioxidant Activity

this compound also exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented, suggesting its use in formulations aimed at improving skin health and preventing age-related damage .

Biochemical Research

Metabolomic Studies

this compound serves as a valuable tool in metabolomic studies aimed at understanding fungal secondary metabolism. Its biosynthetic pathways have been elucidated through transcriptomic and mutagenesis approaches, providing insights into the genetic regulation of secondary metabolite production in fungi . This knowledge is crucial for biotechnological applications where enhanced production of desired metabolites is sought.

Synthesis and Structural Studies

The total synthesis of this compound has been achieved through asymmetric synthesis techniques, allowing researchers to explore its structure-activity relationships further. These synthetic methodologies not only facilitate the production of this compound but also enable the development of analogs with improved biological activities .

Case Studies and Research Findings

Análisis De Reacciones Químicas

2.1. Aldol Condensation

The Evans aldol reaction between oxazolidinone derivatives and methacrolein generated fragments with defined stereochemistry. For example:

-

Fragment A : Synthesized via anti-aldol reaction between (4S)-4-benzyl-2-oxazolidinone and methacrolein .

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Aldol reaction | TiCl₄, DCM | -78°C → RT | 78% |

| Oxidative cleavage | H₂O₂-LiOH | THF/H₂O | 85% |

2.2. SmI₂-Mediated Reformatsky Reaction

The lactone ring was formed via a stereoselective intramolecular Reformatsky reaction , which established the 3,4-cis or trans configuration depending on reaction conditions .

-

Substrate : Bromoester intermediate.

-

Reagent : SmI₂ (2 equiv).

-

Yield : 65–72% for trans-lactone.

2.3. Esterification and Alkene Metathesis

-

Esterification : Fragments A and B were coupled using MNBA (2-methyl-6-nitrobenzoic anhydride) and DMAP (4-dimethylaminopyridine) .

-

RCM : Grubbs’ catalyst (2nd generation) facilitated macrocyclization .

Data Table: Esterification Optimization :

| Catalyst | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| MNBA/DMAP | Toluene | 0 → 25 | 82% |

| DCC/DMAP | DCM | 25 | 45% |

Key Stability and Reactivity Findings

-

Translattonization : The nine-membered lactone of botcinin C is prone to intramolecular translactonization, forming γ-lactones under acidic or thermal conditions .

-

Acetylation : Selective acetylation at the C-3 hydroxyl group was achieved using acetic anhydride/pyridine (90% yield) .

| Condition | Result |

|---|---|

| pH 2 (HCl) | Rapid γ-lactone formation |

| 60°C (neat) | Partial decomposition |

Synthetic Derivatives and Bioactivity

This compound derivatives were synthesized to probe structure-activity relationships:

-

C-3 Deacetylation : Treatment with K₂CO₃/MeOH yielded botcinin F, showing reduced antifungal activity .

-

Side-Chain Modifications : Alkyl chain truncation abolished activity against Magnaporthe grisea .

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 6.25 |

| Botcinin F | >50 |

Mechanistic Insights

Q & A

Q. What are the key structural and biosynthetic characteristics of Botcinin C, and how do they inform experimental design?

this compound belongs to the botcinin family of polyketide-derived metabolites produced by Botrytis cinerea. Structural analogs like Botcinin A and B feature a polyketide backbone with acetyl starter units and malonate-derived chains, as shown via isotopic labeling (e.g., sodium [2-¹³C]malonate feeding experiments) . To design experiments, researchers should:

- Use NMR and mass spectrometry to confirm structural features.

- Reference biosynthetic pathways of related botcinins (e.g., botrylactones) for hypothesis generation.

- Include mutant strains (e.g., bcbot2Δ) to isolate this compound production .

Q. How should researchers structure experiments to ensure reproducibility in this compound synthesis?

Reproducibility requires detailed methodologies aligned with journal guidelines:

- Experimental Section : Document reagent sources, purity, concentrations, and synthesis steps (e.g., malonate feeding protocols) .

- Supporting Information : Provide raw NMR spectra, chromatograms, and mutant strain genotyping data .

- Statistical Reporting : Include uncertainties in yield calculations and replicate experiments (≥3 trials) .

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define scope. Example:

- "How does the inactivation of polyketide synthase genes (Intervention) affect this compound yield (Outcome) in B. cinerea (Population) compared to wild-type strains (Comparison)?" .

Advanced Research Questions

Q. What isotopic labeling strategies validate the biosynthetic pathway of this compound?

Advanced techniques include:

- ¹³C/²H Labeling : Track acetate and malonate incorporation into the polyketide chain via NMR (e.g., enhanced signals at C-2, C-4, C-6 in Botcinin A/B ).

- Mutant Studies : Use B. cinerea mutants (e.g., bcbot2Δ) to block competing pathways and amplify this compound production .

- Enzyme Inhibition : Apply inhibitors targeting specific polyketide synthases to isolate pathway intermediates.

Q. How can contradictions in phytotoxicity data for this compound be resolved?

Contradictions may arise from variable experimental conditions (e.g., host plant species, fungal strain diversity). Mitigation strategies:

- Meta-Analysis : Compare datasets using standardized bioassay protocols (e.g., leaf disc necrosis assays) .

- Contradiction Mapping : List conflicting factors (e.g., environmental pH, metabolite synergies) and test their interactions .

- Genetic Controls : Use isogenic fungal strains to isolate this compound-specific effects .

Q. What statistical methods address variability in this compound yield measurements?

- Error Propagation : Calculate uncertainties in yield (%) from mass and volume measurements .

- ANOVA/Mixed Models : Account for batch effects (e.g., culture media variations) .

- Sensitivity Analysis : Identify variables (e.g., incubation temperature) with the strongest impact on yield .

Methodological Guidelines

Q. How should researchers present this compound data in manuscripts to meet journal standards?

- Figures/Tables : Highlight isotopic labeling results (Table 2 in ) and dose-response curves. Avoid overcrowding structures; use 2–3 key compounds per graphic .

- Discussion : Contrast this compound’s bioactivity with other phytotoxins (e.g., botrydial) and address study limitations (e.g., in vitro-to-in vivo extrapolation) .

- Reproducibility : Archive raw data in repositories like Zenodo and cite primary literature for replicated methods .

Q. What criteria ensure ethical compliance in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.